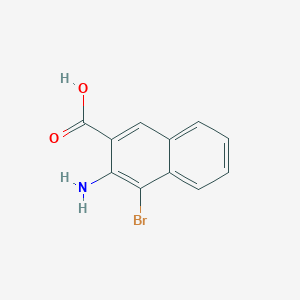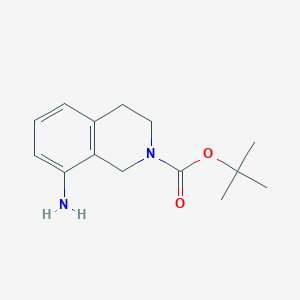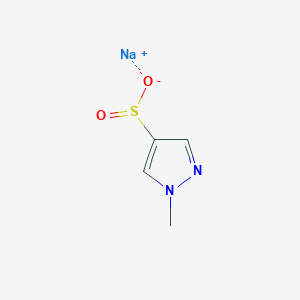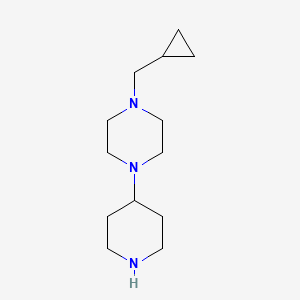
7-bromo-3-methylquinazolin-4(3H)-one
Descripción general
Descripción
7-Bromo-3-methylquinazolin-4(3H)-one, also known as 7-bromo-3-methyl-2(3H)-benzothiazolone, is a synthetic compound which has been used in the synthesis of various drugs, including the anti-inflammatory drug tepoxalin. It is a white crystalline solid with a melting point of 166-168°C. This compound is of interest due to its potential applications in medicinal chemistry and pharmaceutical research.
Mecanismo De Acción
The mechanism of action of 7-bromo-3-methylquinazolin-4(3H)-onethylquinazolin-4(3H)-one is not yet fully understood. However, it is believed that the compound acts as an inhibitor of prostaglandin synthesis, which is involved in the regulation of inflammation. In addition, it is believed that the compound may act as an inhibitor of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins.
Biochemical and Physiological Effects
The biochemical and physiological effects of 7-bromo-3-methylquinazolin-4(3H)-onethylquinazolin-4(3H)-one are not yet fully understood. However, it is believed that the compound may act as an anti-inflammatory agent, due to its ability to inhibit prostaglandin synthesis. In addition, it is believed that the compound may also act as an analgesic, due to its ability to inhibit COX-2.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7-Bromo-3-methylquinazolin-4(3H)-one has several advantages for lab experiments. It is relatively inexpensive, easy to synthesize, and has a relatively low melting point. In addition, it is stable at room temperature and is soluble in common organic solvents. However, it is not stable in the presence of strong acids and bases, and has a low solubility in water.
Direcciones Futuras
There are numerous potential future directions for research on 7-bromo-3-methylquinazolin-4(3H)-onethylquinazolin-4(3H)-one. These include further investigations into its mechanism of action, its biochemical and physiological effects, its potential applications in medicinal chemistry and pharmaceutical research, and its potential as a starting material for the synthesis of other compounds. In addition, further research could be conducted into the synthesis of polymers from this compound, as well as its potential use in the synthesis of other drugs. Finally, further research could be conducted into the safety and toxicity of this compound, as well as its potential side effects.
Aplicaciones Científicas De Investigación
7-Bromo-3-methylquinazolin-4(3H)-one has been used in various areas of scientific research, including medicinal chemistry, organic synthesis, and pharmaceutical research. It has been used in the synthesis of various drugs, including the anti-inflammatory drug tepoxalin. It has also been used as a starting material for the synthesis of other compounds, such as 7-bromo-3-methylquinazolin-4(3H)-onethylbenzothiazolone and 7-bromo-3-methylquinazolin-4(3H)-onethylbenzimidazole. In addition, it has been used in the synthesis of various polymers, such as poly(methyl quinazolin-4-one) and poly(7-bromo-3-methylquinazolin-4(3H)-onethyl quinazolin-4-one).
Propiedades
IUPAC Name |
7-bromo-3-methylquinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c1-12-5-11-8-4-6(10)2-3-7(8)9(12)13/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFLDEWORNSLMPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(C1=O)C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-bromo-3-methylquinazolin-4(3H)-one | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B1374999.png)

![tert-butyl N-[3-(hydrazinecarbonyl)propyl]carbamate](/img/structure/B1375004.png)

![5-bromo-4-chloro-7-(4-methylbenzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1375007.png)




![2-[2,3-Bis(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1375014.png)